A Technical Guide to (R)-4-Amino-3-fluoro-2-methyl-2-butanol: Properties, Synthesis, and Application
A Technical Guide to (R)-4-Amino-3-fluoro-2-methyl-2-butanol: Properties, Synthesis, and Application
Prepared by: Gemini, Senior Application Scientist
Abstract
(R)-4-Amino-3-fluoro-2-methyl-2-butanol is a chiral fluorinated amino alcohol that is emerging as a valuable building block in medicinal chemistry and drug development. Its specific stereochemistry and the presence of a fluorine atom make it a strategic component for synthesizing complex molecules with tailored pharmacological profiles. This guide provides an in-depth technical overview of this compound, consolidating its chemical identity, physicochemical properties, stereoselective synthesis, and analytical characterization. It is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this molecule in their work.
Chemical Identity and Core Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its fundamental properties. (R)-4-Amino-3-fluoro-2-methyl-2-butanol is a structurally precise molecule where the stereochemistry and functional groups are critical to its utility.
Nomenclature and Structure
The structure features a chiral center at the C3 position, bearing a fluorine atom with an (R) configuration. This specific arrangement is crucial, as enantiomers often exhibit significantly different biological activities. The molecule also contains a primary amine and a tertiary alcohol, providing multiple reactive sites for further chemical modification.
Physicochemical Data Summary
A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and formulation.
| Property | Value / Description | Source(s) |
| CAS Number | 1544241-64-6 | [1][2] |
| Molecular Formula | C₅H₁₂FNO | [1][4] |
| Molecular Weight | 121.15 g/mol | [2][3] |
| Appearance | Colorless to light yellow liquid (typical) | [5] |
| Purity | Commonly available at ≥97% | [1] |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place | [3][4] |
The Strategic Importance of Fluorine in Drug Design
The deliberate incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry.[6][7][8] Understanding the rationale behind this strategy clarifies the value of building blocks like (R)-4-Amino-3-fluoro-2-methyl-2-butanol.
Causality Behind Fluorination:
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Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[7]
-
Modulation of pKa: Fluorine's high electronegativity can lower the pKa of nearby functional groups, such as the primary amine in this molecule. This change can significantly alter a molecule's ionization state at physiological pH, affecting its solubility, membrane permeability, and binding affinity to its biological target.
-
Enhanced Binding Affinity: Fluorine can participate in unique, favorable interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding potency.[7]
-
Conformational Control: The introduction of a fluorine atom can induce specific conformational preferences in a molecule, locking it into a bioactive shape that fits more precisely into a target's active site.
The presence of both a fluorine atom and a chiral center makes this compound a "stereospecific fluorinated scaffold," offering precise three-dimensional control for building complex and potent pharmaceutical agents.[6][9]
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure compounds is a critical challenge in pharmaceutical manufacturing. For (R)-4-Amino-3-fluoro-2-methyl-2-butanol, the primary goal is to establish the stereocenter at the C3 position with high fidelity. While specific, proprietary synthesis routes for this exact molecule are not detailed in publicly available literature, we can infer logical and established methodologies based on analogous transformations in organic chemistry.
A plausible synthetic strategy involves asymmetric synthesis or chiral resolution. A conceptual workflow for a stereoselective synthesis is outlined below.
Conceptual Asymmetric Synthesis Workflow
This workflow illustrates a common strategy in modern organic synthesis: using a chiral auxiliary to direct the stereochemical outcome of a key reaction.
Caption: Conceptual workflow for the stereoselective synthesis of the target compound.
Expert Rationale:
-
Asymmetric Reduction: Starting with a prochiral ketone, a stereoselective reduction using a well-established chiral catalyst (like a Corey-Bakshi-Shibata catalyst) can generate a chiral alcohol with a high degree of enantiomeric excess (ee). This step is pivotal as it sets the stereochemistry for the entire synthesis.
-
Fluorination with Inversion: A subsequent nucleophilic substitution with a fluoride source is performed. To achieve the desired (R) configuration at C3 from an (S)-alcohol, a reaction that proceeds with inversion of stereochemistry, such as the Mitsunobu reaction, is an ideal choice.[10] This self-validating system ensures that the desired enantiomer is formed from the chiral precursor.
Analytical Characterization and Quality Control
Confirming the identity, purity, and stereochemical integrity of (R)-4-Amino-3-fluoro-2-methyl-2-butanol is paramount. A multi-pronged analytical approach is required.
Analytical Workflow Overview
The following diagram outlines a standard workflow for the quality control (QC) of a chiral building block.
Caption: Standard quality control workflow for verifying a chiral chemical intermediate.
Protocol: Chiral HPLC for Enantiomeric Purity
Determining the enantiomeric excess (ee) is the most critical analytical test for this compound. Direct analysis of amino alcohols on chiral stationary phases (CSPs) is a well-established technique.[11][12]
Objective: To separate and quantify the (R) and (S) enantiomers of 4-Amino-3-fluoro-2-methyl-2-butanol to determine the enantiomeric excess of the sample.
Instrumentation & Consumables:
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometric (MS) detector.
-
Chiral Stationary Phase (CSP) Column: A macrocyclic glycopeptide-based column (e.g., Astec CHIROBIOTIC T) is often effective for underivatized amino alcohols.[11] Polysaccharide-based CSPs are also a viable option.
-
Mobile Phase Solvents: HPLC-grade methanol, ethanol, isopropanol, acetonitrile, and water.
-
Mobile Phase Additives: Formic acid, trifluoroacetic acid (TFA), diethylamine (DEA).
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh ~1 mg of the sample.
-
Dissolve in 1 mL of a 50:50 mixture of methanol and water to create a 1 mg/mL stock solution.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions (Starting Point):
-
Column: Astec CHIROBIOTIC T, 250 x 4.6 mm, 5 µm.
-
Mobile Phase: 80:20 (v/v) Methanol / Water with 0.1% Formic Acid. Rationale: The combination of an organic modifier and an acidic aqueous phase is crucial for interacting with the ionic and polar groups of both the analyte and the teicoplanin-based CSP, enabling chiral recognition.[11]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C. Rationale: Temperature can significantly affect enantioselectivity; maintaining a constant temperature is critical for reproducibility.[12]
-
Detection: UV at 210 nm or MS (ESI+). Rationale: The compound lacks a strong chromophore, so low UV wavelength or universal detection like MS is necessary.
-
Injection Volume: 5 µL.
-
-
Method Optimization (Trustworthiness through Self-Validation):
-
If resolution is poor: Systematically vary the organic modifier (e.g., switch to ethanol or acetonitrile) and its concentration. The retention and selectivity of amino acids on these columns can exhibit a "U-shaped" behavior, so both increasing and decreasing the organic content should be explored.[11]
-
Adjust pH: Modify the concentration or type of acidic/basic additive. The ionization state of the primary amine is pH-dependent and critical for interaction with the CSP.
-
Analyze a Racemic Standard: To validate the method, a racemic (50:50) mixture of the (R) and (S) enantiomers must be analyzed to confirm that two distinct peaks are resolved and to identify the elution order.
-
-
Data Analysis:
-
Calculate the enantiomeric excess (% ee) using the peak areas (A) of the two enantiomers: % ee = [(A_major - A_minor) / (A_major + A_minor)] x 100
-
Applications in Drug Development
(R)-4-Amino-3-fluoro-2-methyl-2-butanol serves as a key intermediate for antiviral agents and other therapeutics where stereochemistry and metabolic stability are paramount. One notable application is its potential use as a building block in the synthesis of novel antiviral compounds, particularly for HIV or Hepatitis C, where fluorinated nucleoside and non-nucleoside reverse transcriptase inhibitors are common.[4]
The primary amine provides a handle for coupling to heterocyclic cores, while the hydroxyl group can be used for further derivatization or as a key pharmacophoric feature. The defined stereochemistry and fluorine substitution allow for the precise design of molecules that fit into specific enzyme active sites while resisting metabolic degradation.
References
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(R)-4-amino-3-fluoro-2-methylbutan-2-ol. MySkinRecipes. [Link]
-
Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
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Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Applications of fluorine-containing amino acids for drug design. ResearchGate. [Link]
-
The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
-
Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase. PubMed. [Link]
- CN110683960A - Synthesis method of (R) -3-aminobutanol.
-
(2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. ACS Publications. [Link]
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